molecular formula C15H15ClO4 B169098 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin CAS No. 131652-35-2

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin

Cat. No. B169098
M. Wt: 294.73 g/mol
InChI Key: HROGOCUMIJWOHN-UHFFFAOYSA-N
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Description

“8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin” is a chemical compound with the formula C15H15ClO4 and a molecular mass of 294.73 .

Scientific Research Applications

1. Natural Occurrence and Synthesis

  • 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin is a type of coumarin that has been isolated from various natural sources, including Seseli sibiricum, a plant species where related coumarins have been identified. This emphasizes the natural occurrence and potential biological relevance of such compounds (Banerjee et al., 1980).
  • The synthesis of similar coumarins, including 7-methoxy-8-(3-hydroxy-3-methylbut-1-enyl) coumarin, has been achieved, demonstrating the feasibility of creating these compounds in a laboratory setting for further study (Murray & Zeghdi, 1989).

2. Phytochemical Investigations

  • Phytochemical studies of plants like Coleonema album and Cnidium monnieri have identified various coumarins, highlighting the diversity of these compounds in nature and their potential for various applications, such as in natural product chemistry or pharmacology (Lima et al., 2017); (Zhao et al., 2011).

3. Chemotaxonomic Value

  • Coumarins, including those structurally similar to 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin, have been studied for their taxonomic value in plants like the genus Phebalium. This suggests their use in botanical classification and understanding plant phylogeny (Quader et al., 1992).

4. Anti-inflammatory Potential

  • Certain coumarins have demonstrated inhibitory effects on nitric oxide production in cells, suggesting potential anti-inflammatory properties. This opens avenues for researching 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin in similar contexts (Genovese et al., 2017).

properties

IUPAC Name

8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4/c1-8(2)14(18)13(16)12-10(19-3)6-4-9-5-7-11(17)20-15(9)12/h4-7,13-14,18H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGOCUMIJWOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927311
Record name 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin

CAS RN

131652-35-2
Record name Chloculol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131652352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
Reactant of Route 2
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
Reactant of Route 3
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
Reactant of Route 4
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
Reactant of Route 5
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
Reactant of Route 6
8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin

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